5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and an oxadiazol-2-amine moiety
Synthetic Routes and Reaction Conditions:
Thiophene Derivative Synthesis: The synthesis typically begins with 4-methylthiophene-2-carboxylic acid as the starting material.
Oxidation and Cyclization: The carboxylic acid is oxidized to the corresponding acid chloride, followed by cyclization with hydrazine to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl group or the nitrogen atom, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, amines, and alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, N-alkylated products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological or chemical context, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
4-Methylthiophene-2-carboxylic acid
1,3,4-Oxadiazole derivatives
Uniqueness: Compared to similar compounds, 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its specific structural features and potential applications in various fields. Its unique combination of a thiophene ring and an oxadiazole ring contributes to its distinct chemical properties and biological activities.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-2-5(12-3-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAHJELNLDTMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677752 | |
Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219827-55-0 | |
Record name | 5-(4-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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